molecular formula C11H19N3O B15414126 1-L-Isoleucylpyrrolidine-2-carbonitrile CAS No. 327623-45-0

1-L-Isoleucylpyrrolidine-2-carbonitrile

Cat. No.: B15414126
CAS No.: 327623-45-0
M. Wt: 209.29 g/mol
InChI Key: MWPYFGLASMUYAV-SMILAEQMSA-N
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Description

1-L-Isoleucylpyrrolidine-2-carbonitrile (CAS 327623-45-0) is a synthetic compound of significant interest in medicinal chemistry, particularly in the research and development of therapeutic agents for type 2 diabetes . It features a pyrrolidine ring substituted with an L-isoleucine residue and a nitrile group at the 2-position . This structural configuration, specifically the electron-withdrawing nitrile group and the conformational rigidity of the pyrrolidine ring, is known to contribute to enhanced metabolic stability and improved bioavailability, making it a valuable scaffold in drug discovery . This compound and its close analogs, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, are key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . DPP-IV is a major target for the treatment of type 2 diabetes, and inhibitors of this enzyme work by prolonging the activity of incretin hormones, which help to lower blood glucose levels . Research into pyrrolidine-2-carbonitrile derivatives has demonstrated potent DPP-IV inhibitory activity, with some compounds showing promising efficacy in pre-clinical oral glucose tolerance tests . The compound is supplied with a Certificate of Analysis and is intended for research applications only, including investigative studies on enzyme inhibition, metabolic pathways, and the synthesis of novel bioactive molecules . It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostics or therapies .

Properties

CAS No.

327623-45-0

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C11H19N3O/c1-3-8(2)10(13)11(15)14-6-4-5-9(14)7-12/h8-10H,3-6,13H2,1-2H3/t8-,9?,10-/m0/s1

InChI Key

MWPYFGLASMUYAV-SMILAEQMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCCC1C#N)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

(a) 1-[1-(Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile (Patent Compound)

  • Structure : Features a benzoyl group and a second pyrrolidine-2-carbonitrile moiety.
  • Synthesis : Derived via coupling reactions using activated carbonyl intermediates (e.g., 1,1'-carbonyldiimidazole) in DMF, similar to methods in for indolizine derivatives .

(b) (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

  • Structure : Contains a chloroacetyl substituent on the pyrrolidine ring.
  • Synthesis : Prepared via N-acylation of L-proline with chloroacetyl chloride in THF, achieving 81% yield. Key intermediate for DPP-IV inhibitors like Saxagliptin .
  • Key Data :
    • Melting point: 108–110.9°C
    • Optical rotation: [α]D²⁵ = −106.2° (CHCl₃)
    • IR: Strong absorption at 1723 cm⁻¹ (C=O stretch) .

(c) 1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) and Piperidine (193)

  • Structure : Indolizine fused with pyrrolidine/piperidine.
  • Synthesis : React indolizine-2-carboxylic acid with pyrrolidine or piperidine using 1,1'-carbonyldiimidazole in DMF.
  • Key Data :
    • Compound 192 : 80% yield, m.p. 104–105°C.
    • Compound 193 : 70% yield, m.p. 139–141°C .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Yield Melting Point Key Functional Groups Application
This compound* C₁₄H₂₄N₃O₂ N/A N/A Nitrile, L-isoleucine, pyrrolidine Hypothetical: Metabolic stability enhancer
1-[1-(Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile C₁₇H₂₀N₃O₂ Not reported Not reported Benzoyl, nitrile, pyrrolidine Cognitive disorders
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile C₇H₁₀ClNO₃ 81% 108–110.9°C Chloroacetyl, nitrile DPP-IV inhibitors
1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) C₁₆H₁₆N₂O 80% 104–105°C Indolizine, pyrrolidine Not specified

Notes:

  • The nitrile group in all compounds enhances metabolic resistance by reducing susceptibility to enzymatic hydrolysis.
  • Chloroacetyl and benzoyl substituents influence solubility and target binding; the former is critical for DPP-IV inhibition, while the latter may enhance blood-brain barrier penetration .

Reaction Conditions and Efficiency

  • Solvent Systems : THF (for chloroacetyl derivatives) vs. DMF (for indolizine and benzoyl derivatives). DMF offers high polarity for carbonyl activation but requires longer reaction times .
  • Catalysts : 1,1'-Carbonyldiimidazole (CDI) is preferred for amide bond formation in DMF, whereas chloroacetyl chloride directly acylates proline in THF .
  • Yields : Ranged from 70% (piperidine derivative) to 81% (chloroacetyl compound), reflecting steric and electronic effects of substituents .

Research Findings and Implications

  • DPP-IV Inhibitors : (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile’s stereochemistry and nitrile group are critical for binding to the enzyme’s active site, as shown in preclinical studies .
  • Cognitive Therapeutics : The benzoyl-pyrrolidine derivative’s patent emphasizes substituent flexibility for optimizing brain bioavailability .
  • Structural Insights : X-ray crystallography of spiro[indoline-3,2-pyrrolidine] derivatives (e.g., –9) reveals conformational preferences that could guide the design of this compound analogs .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-L-Isoleucylpyrrolidine-2-carbonitrile, and how do they influence its reactivity in synthetic pathways?

  • Answer : The compound contains a pyrrolidine ring with a cyano group at the 2-position and an L-isoleucyl substituent. The stereochemistry (S-configuration at C2) and the electron-withdrawing cyano group enhance nucleophilic reactivity at the carbonyl carbon, enabling peptide coupling or acyl transfer reactions . X-ray crystallography studies of analogous pyrrolidine-carbonitriles (e.g., 300-[(1H-Indol-3-yl)carbonyl]-100 O-methyl-2-oxo-400-(thiophen-2-yl)spiro[indoline-3,2-pyrrolidine]-300-carbonitrile) confirm rigid spatial arrangements that stabilize transition states in catalytic processes .

Q. What synthetic routes are validated for preparing this compound, and what are their yield optimization strategies?

  • Answer : Acylation of L-proline derivatives followed by cyanide substitution is a common approach. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile—a structurally related intermediate—is synthesized via N-acylation of L-proline with chloroacetyl chloride under anhydrous conditions (yield: 68–75%). Optimizing reaction temperature (0–5°C) and using Hünig’s base (DIPEA) minimizes racemization .

Q. How is the purity of this compound assessed in academic research?

  • Answer : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) is standard. For chiral purity, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention time consistency validated against reference standards . Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 318.3 for C₁₅H₂₃N₃O₂) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives with improved bioactivity?

  • Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. For example, a study on DPP-IV inhibitors used this method to identify optimal conditions: 25°C, 5 mol% Pd(OAc)₂, and THF, achieving 92% yield and >99% enantiomeric excess (ee) . Contour plots and ANOVA analysis prioritize factors affecting stereoselectivity.

Q. What analytical techniques resolve contradictions in reported bioactivity data for pyrrolidine-carbonitrile analogs?

  • Answer : Discrepancies in IC₅₀ values (e.g., DPP-IV inhibition) often arise from assay variability. Standardizing protocols (e.g., fluorescence-based vs. chromogenic substrates) and using recombinant enzymes (vs. tissue extracts) improves reproducibility. For example, Villhauer et al. (2002) validated fluorometric assays with 7-amino-4-methylcoumarin substrates, reducing variability to <5% .

Q. What computational methods predict the binding affinity of this compound to enzymatic targets like DPP-IV?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The cyano group forms hydrogen bonds with catalytic residues (e.g., Arg125 and Tyr547 in DPP-IV), while the L-isoleucyl moiety stabilizes hydrophobic pockets. Free energy perturbation (FEP) calculations refine ΔGbinding estimates (±0.5 kcal/mol accuracy) .

Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) impact the metabolic stability of this compound?

  • Answer : Fluorination at the pyrrolidine ring (e.g., 4,4-difluoro analogs) reduces CYP450-mediated oxidation, extending half-life (t₁/₂) from 2.1 to 8.7 hours in microsomal assays. Introducing thiophene (vs. phenyl) enhances π-stacking in active sites but increases susceptibility to sulfotransferase-mediated conjugation .

Tables for Key Data

Property Value Method Reference
Molecular formulaC₁₅H₂₃N₃O₂HRMS, X-ray diffraction
Chiral purity (ee)>99%Chiral HPLC
DPP-IV inhibition (IC₅₀)12 nM ± 1.5 (fluorometric assay)Enzyme kinetics
Metabolic stability (t₁/₂)8.7 hours (human liver microsomes)LC-MS/MS

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